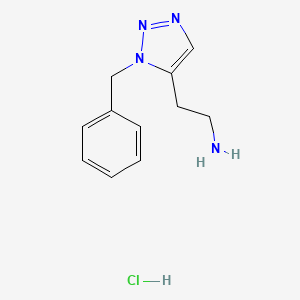

![molecular formula C12H13ClN4O5 B2669747 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate CAS No. 697262-42-3](/img/structure/B2669747.png)

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate” is a chemical compound with the molecular formula C12H13ClN4O5 . It has an average mass of 328.708 Da and a mono-isotopic mass of 328.057434 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate” are not fully detailed in the search results. The molecular formula, average mass, and mono-isotopic mass are known , but other properties such as density, boiling point, and melting point are not provided.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

Synthesis of Tetrahydroquinoline Derivatives : Bombarda et al. (1992) investigated the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, which is related to the chemical structure of interest (Bombarda et al., 1992).

Molecular Electronic Devices : Chen et al. (1999) used a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating the versatility of similar nitro-substituted compounds (Chen, Reed, Rawlett, & Tour, 1999).

Study of Chemical Reactions and Properties

Azulene Derivatives and Heterocycles : The research by Nozoe et al. (1973) focused on the reactions of ethyl 1,2-diaminoazulene-3-carboxylate with various acids, leading to azulene derivatives condensed with nitrogen-containing heterocycles. This highlights the potential of using nitro-substituted compounds in synthesizing heterocyclic structures (Nozoe, Asao, & Kobayashi, 1973).

Ligands for GABA Receptor Complex : Weber et al. (2002) synthesized imidazo-[1,5-a]pyrido[2,3-e]pyrazine derivatives, starting from 2-chloro-3-nitropyridine. This indicates the role of nitro-substituted compounds in developing potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).

Optical and Electronic Properties

Optical Properties of Novel Derivatives : Ge et al. (2014) explored the fluorescence spectral characteristics of novel derivatives synthesized from similar nitro-substituted compounds. The study provided insights into the absorption and emission properties influenced by substituent groups (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Fluorescence Assay for Membrane Asymmetry : McIntyre and Sleight (1991) developed a fluorescence assay using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid analogues for examining lipid transport and membrane structure, demonstrating the application of nitro-substituted compounds in biological research (McIntyre & Sleight, 1991).

Propiedades

IUPAC Name |

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O5/c1-2-3-9(18)21-5-4-14-8-6-7(13)10-11(16-22-15-10)12(8)17(19)20/h6,14H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJGVAUWPLOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCNC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2669665.png)

![3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2669668.png)

![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)

![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)

![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)

![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)

![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)